Cas no 1209458-34-3 (3-Bromo-5-tert-butylpyridine)
3-Bromo-5-tert-butylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-5-tert-butylpyridine
- 1209458-34-3
- 3-Bromo-5-(tert-butyl)pyridine
- DB-366267
- MB14165
- F50951
- SCHEMBL2732538
- CS-0186782
- MFCD14702750
- 3-Bromo-5-(1,1-dimethylethyl)pyridine
- 3-Bromo-5-tert-butylpyridine
-
- Inchi: 1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3
- InChI Key: XNZQADYGVBDTEF-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
3-Bromo-5-tert-butylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13461-5g |
3-bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 95% | 5g |
$1600 | 2023-09-07 | |
| Alichem | A029182900-5g |
3-Bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 97% | 5g |
$2840.80 | 2023-09-04 | |
| Alichem | A029182900-10g |
3-Bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 97% | 10g |
$4020.00 | 2023-09-04 | |
| Alichem | A029182900-25g |
3-Bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 97% | 25g |
$7102.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1214930-1g |
3-Bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 95% | 1g |
$950 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LN762-200mg |
3-Bromo-5-tert-butylpyridine |
1209458-34-3 | 97% | 200mg |
1901.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LN762-50mg |
3-Bromo-5-tert-butylpyridine |
1209458-34-3 | 97% | 50mg |
795.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257452-1g |
3-Bromo-5-(tert-butyl)pyridine |
1209458-34-3 | 97% | 1g |
¥2676.00 | 2024-08-09 | |
| Aaron | AR0095UX-100mg |
3-bromo-5-tert-butylpyridine |
1209458-34-3 | 97% | 100mg |
$70.00 | 2025-02-11 | |
| Aaron | AR0095UX-250mg |
3-bromo-5-tert-butylpyridine |
1209458-34-3 | 97% | 250mg |
$106.00 | 2025-02-11 |
3-Bromo-5-tert-butylpyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Bromo-5-tert-butylpyridine
Introduction to 3-Bromo-5-tert-butylpyridine (CAS No: 1209458-34-3)
3-Bromo-5-tert-butylpyridine, identified by the chemical compound code CAS No 1209458-34-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a brominated pyridine core with a bulky tert-butyl group at the 5-position, has garnered attention due to its versatile reactivity and utility in constructing complex molecular architectures. The unique structural features of 3-Bromo-5-tert-butylpyridine make it a valuable building block for the synthesis of various pharmacologically active agents, agrochemicals, and specialty chemicals.
The bromine substituent at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly exploited in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems. The presence of the tert-butyl group at the 5-position not only provides steric hindrance but also influences the electronic properties of the pyridine ring, thereby modulating its reactivity in various synthetic transformations.
In recent years, 3-Bromo-5-tert-butylpyridine has found applications in the development of novel therapeutic agents. Its structural motif is frequently incorporated into drug candidates targeting central nervous system disorders, inflammatory diseases, and oncological conditions. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in neurodegenerative pathways. The tert-butyl group serves as a pharmacophore that can enhance binding affinity and metabolic stability, while the bromine atom allows for further functionalization via palladium-catalyzed reactions.
Advances in synthetic methodologies have further expanded the utility of 3-Bromo-5-tert-butylpyridine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex scaffolds from this precursor. Additionally, flow chemistry approaches have been employed to optimize reaction conditions, improving yields and scalability. These innovations have made CAS No 1209458-34-3 an indispensable tool in industrial and academic research laboratories.
The pharmaceutical industry has been particularly keen on leveraging 3-Bromo-5-tert-butylpyridine for its role in drug discovery. Its incorporation into lead compounds has led to several clinical candidates that demonstrate promising biological activity. For example, modifications at the 3-bromine and 5-tert-butyl positions have been strategically designed to enhance solubility, bioavailability, and target specificity. Such structural optimizations underscore the importance of this compound in medicinal chemistry.
Moreover, agrochemical applications of 3-Bromo-5-tert-butylpyridine have emerged as a significant area of interest. Its derivatives exhibit herbicidal and fungicidal properties, contributing to the development of next-generation crop protection agents. The steric bulk provided by the tert-butyl group helps in reducing off-target effects, ensuring that these agrochemicals are effective while maintaining environmental safety.
The synthesis of 3-Bromo-5-tert-butylpyridine itself is an intriguing subject of research. Traditional methods involve bromination and alkylation strategies starting from commercially available pyridine precursors. However, recent studies have explored more sustainable routes, including biocatalytic approaches that minimize waste and energy consumption. These green chemistry initiatives align with global efforts to promote environmentally responsible chemical manufacturing.
In conclusion, 3-Bromo-5-tert-butylpyridine (CAS No: 1209458-34-3) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it a cornerstone in modern organic synthesis. As research continues to uncover new methodologies and applications, this compound is poised to remain a critical intermediate in the development of innovative chemical entities.
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